Product packaging for Angiotensinogen (1-13) (human)(Cat. No.:)

Angiotensinogen (1-13) (human)

Cat. No.: B12374091
M. Wt: 1645.9 g/mol
InChI Key: LNAACUNIBFSGKG-NIHJDLRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Renin-Angiotensin System Cascade and Angiotensinogen (B3276523) as Precursor

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.org The system is initiated when there is a drop in blood pressure or a decrease in blood volume, which is detected by specialized cells in the kidneys called juxtaglomerular cells. wikipedia.org In response, these cells release an enzyme called renin into the bloodstream. wikipedia.orgahajournals.org

The primary and sole precursor for the various angiotensin peptides within this system is a protein called angiotensinogen. frontiersin.orgmdpi.com Angiotensinogen is a globulin protein primarily synthesized and secreted by the liver. wikipedia.orgwikipedia.org It circulates in the blood, awaiting enzymatic action. wikipedia.org Renin acts on angiotensinogen, cleaving it to produce a decapeptide (a peptide with ten amino acids) known as angiotensin I. wikipedia.org Angiotensin I itself has no significant biological activity. wikipedia.orgnih.gov

The next step in the cascade involves the conversion of angiotensin I to the highly potent octapeptide (an eight-amino-acid peptide) angiotensin II. This conversion is primarily carried out by the angiotensin-converting enzyme (ACE), which is found in high concentrations on the surface of endothelial cells, particularly in the lungs. wikipedia.orgccjm.org Angiotensin II is the major bioactive product of the RAS and exerts its effects by binding to specific receptors, primarily the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. wikipedia.orgvicorepharma.comresearchgate.net

The effects of angiotensin II are widespread and include:

Vasoconstriction: It causes the narrowing of blood vessels, which leads to an increase in blood pressure. wikipedia.org

Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys, thereby increasing blood volume and pressure. wikipedia.orgclevelandclinic.org

Sympathetic Nervous System Stimulation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate. nih.gov

Cell Growth and Proliferation: It can stimulate cell growth and proliferation, which can contribute to the remodeling of the heart and blood vessels in pathological conditions. vicorepharma.comnih.gov

The RAS is a tightly regulated system. However, its abnormal activation can lead to persistently high blood pressure (hypertension) and contribute to the development of cardiovascular and kidney diseases. wikipedia.orgifnmujournal.com

Identification and Significance of Angiotensinogen (1-13) as a Specific Renin Substrate and Precursor

Angiotensinogen (1-13) is a specific fragment of the full-length angiotensinogen protein. medchemexpress.comabmole.com It represents the first 13 amino acids of the N-terminus of human angiotensinogen. cpcscientific.com The amino acid sequence of human Angiotensinogen (1-13) is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His. cpcscientific.com This fragment is of particular scientific interest because it contains the renin cleavage site. Renin specifically cleaves the bond between the 10th (Leucine) and 11th (Valine) amino acids to release angiotensin I (the first 10 amino acids). wikipedia.orgwikipedia.org

Therefore, Angiotensinogen (1-13) serves as a direct and naturally occurring substrate for the enzyme renin. medchemexpress.commedchemexpress.com Its study is crucial for understanding the initial and rate-limiting step of the RAS cascade. Research has shown that the amino acids C-terminal to the cleavage site can influence the species-specific reactivity of renin with angiotensinogen. medchemexpress.com

While the classical view of the RAS begins with the cleavage of angiotensinogen by renin to form angiotensin I, there is emerging evidence for alternative pathways. For instance, the dodecapeptide Angiotensin-(1-12) has been identified as an endogenous substrate that can be directly converted to Angiotensin II, bypassing the traditional renin-angiotensin I step in some tissues. ahajournals.orgahajournals.org However, the existence and physiological relevance of Angiotensin-(1-12) in humans are still under investigation, with some studies failing to detect it in human blood. ahajournals.org Angiotensinogen (1-13) remains a fundamental tool for in vitro studies of renin activity and the initial steps of the RAS.

Historical Context of Angiotensinogen and Renin-Angiotensin System Discovery

The discovery of the Renin-Angiotensin System was a gradual process spanning several decades, with contributions from multiple research groups.

1898: The story begins with Robert Tigerstedt and his student Per Bergman at the Karolinska Institute in Stockholm. ahajournals.orgtandfonline.com They discovered that extracts from rabbit kidneys contained a substance that caused a pressor (blood pressure-raising) effect when injected into other animals. They named this substance "renin" due to its renal origin. ahajournals.orgnih.gov

1934: The significance of renin was largely overlooked until Harry Goldblatt's experiments. He demonstrated that constricting the renal artery in dogs led to persistent hypertension, reigniting interest in the kidney's role in blood pressure regulation. ahajournals.orgtandfonline.com

Late 1930s - 1940: Two independent research groups, one led by Eduardo Braun-Menéndez in Argentina and the other by Irvine Page in the United States, made a crucial breakthrough. ifnmujournal.comahajournals.orgnih.gov They both concluded that renin was an enzyme that acted on a plasma protein to produce a new, potent pressor substance. ahajournals.orgnih.gov The Argentine group named this substance "hypertensin," while the American group called it "angiotonin." ahajournals.org

1958: To resolve the confusion of having two names for the same substance, Braun-Menéndez and Page collaborated and agreed on the name "angiotensin." ahajournals.orgnih.gov Consequently, the precursor protein was named "angiotensinogen." saliniana.com.ba

1954-1956: The two forms of angiotensin, Angiotensin I and Angiotensin II, were discovered, and the existence of an "angiotensin-converting enzyme" (ACE) was predicted. tandfonline.com The amino acid sequence of Angiotensin II was also determined during this period. tandfonline.comsaliniana.com.ba

This historical timeline highlights the collaborative and sometimes competitive nature of scientific discovery that led to our current understanding of the fundamental components of the RAS.

Conceptual Frameworks: Endocrine versus Tissue-Specific Renin-Angiotensin Systems

The classical understanding of the Renin-Angiotensin System is that of an endocrine system . nih.govsaliniana.com.ba In this model, the components of the RAS are produced by different organs, travel through the bloodstream, and act on distant target tissues. oup.com Specifically, the liver produces angiotensinogen, the kidneys release renin, and the lungs are a major site of ACE activity, leading to the systemic effects of angiotensin II. wikipedia.orgoup.com

However, a more contemporary view recognizes the existence of local or tissue-specific Renin-Angiotensin Systems . nih.govsaliniana.com.ba This concept is supported by evidence that many tissues, including the heart, blood vessels, kidneys, brain, and adipose tissue, can synthesize their own RAS components, such as angiotensinogen and renin. frontiersin.orgnih.govelsevier.es This local production of angiotensins allows for paracrine (acting on nearby cells) and autocrine (acting on the same cell that produced it) effects, independent of the circulating RAS. nih.govresearchgate.net

The existence of tissue-specific RAS has significant implications:

Local Regulation: It suggests that angiotensin II levels can be much higher in certain tissues than in the plasma, allowing for fine-tuned local regulation of functions like vascular tone, cell growth, and inflammation. nih.govsaliniana.com.ba

Pathophysiology: Dysregulation of local RAS is implicated in various diseases, including cardiac hypertrophy, atherosclerosis, and renal fibrosis. nih.govresearchgate.net For example, the intrarenal RAS is thought to play a crucial role in regulating sodium transport and may contribute to hypertension. oup.com

Therapeutic Implications: The effectiveness of RAS inhibitors, such as ACE inhibitors and angiotensin receptor blockers (ARBs), even in patients with normal plasma renin activity, may be partly explained by their action on these local tissue systems. saliniana.com.baoup.com

In essence, the modern understanding of the RAS is a dual one, encompassing both a systemic endocrine system for long-term blood pressure control and a collection of local tissue systems that exert more localized and specific effects. mdpi.comsaliniana.com.ba

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H116N22O17 B12374091 Angiotensinogen (1-13) (human)

Properties

Molecular Formula

C79H116N22O17

Molecular Weight

1645.9 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1

InChI Key

LNAACUNIBFSGKG-NIHJDLRZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Molecular Structure and Conformational Dynamics of Angiotensinogen Pertaining to the 1 13 Region

Structural Organization of Human Angiotensinogen (B3276523) and its Non-Inhibitory Serpin Fold

Human angiotensinogen (AGT) is a crucial component of the renin-angiotensin system (RAS), serving as the sole precursor to the potent vasoconstrictor peptide, angiotensin II. nih.govdiamond.ac.uk Structurally, AGT belongs to the serpin (serine protease inhibitor) superfamily. nih.govahajournals.org However, unlike most serpins that inhibit proteases, AGT is a non-inhibitory member. ahajournals.orgfrontiersin.orgnih.gov It shares the characteristic serpin fold, which includes a central β-sheet and an exposed reactive center loop (RCL). frontiersin.orgnih.gov While it possesses this serpin framework, it has lost the ability to inhibit proteases and has instead evolved into a hormone carrier. nih.gov

The crystal structure of human AGT reveals a typical serpin fold with a significant addition: a 63-residue extension at the N-terminus. frontiersin.orgnih.govresearchgate.net This N-terminal tail is not disordered but forms an ordered superstructure that wraps around the main body of the serpin. diamond.ac.ukcam.ac.uk This unique structural feature is critical for its function as the substrate for the enzyme renin. frontiersin.orgnih.gov

Characterization of the N-terminal Extension Containing the Angiotensin I Decapeptide and Angiotensinogen (1-13) Sequence

The N-terminal extension of human angiotensinogen is of paramount importance as it contains the sequence for angiotensin I (Ang I), a decapeptide that is the precursor to the biologically active angiotensin II. frontiersin.orgnih.gov The first 13 amino acids of this extension constitute the Angiotensinogen (1-13) sequence. medchemexpress.com The sequence of the N-terminal tail of human AGT, including the Ang I and Angiotensinogen (1-13) regions, is as follows: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His... nih.gov

This N-terminal tail, containing the Angiotensinogen (1-13) sequence, is anchored to the body of the AGT molecule through extensive hydrophobic interactions and the formation of two new helices. frontiersin.orgcam.ac.uk This arrangement stabilizes the N-terminal region and plays a crucial role in regulating its accessibility to renin. frontiersin.org

The Buried Nature of the Renin Cleavage Site (Leu10-Val11) within the Angiotensinogen (1-13) Region

A key structural feature of native angiotensinogen is the inaccessibility of the renin cleavage site. diamond.ac.ukrenalfellow.org This scissile bond, located between leucine (B10760876) at position 10 (Leu10) and valine at position 11 (Val11) within the Angiotensinogen (1-13) sequence, is buried within a hydrophobic cavity. frontiersin.orgnih.govnih.gov This burial is a result of the N-terminal tail folding back and interacting with the main body of the AGT protein. frontiersin.orgnih.gov Specifically, the region around the cleavage site forms hydrophobic interactions with residues in helix A of the serpin fold. nih.gov This sequestered position prevents non-specific cleavage by other proteases and ensures that the release of Ang I is a highly regulated event, primarily controlled by the specific action of renin. frontiersin.org

Conformational Changes of Angiotensinogen upon Renin Interaction and Exposure of the Cleavage Site

The interaction between renin and angiotensinogen is not a simple enzyme-substrate binding event; it involves a series of profound conformational changes in the AGT molecule. nih.govnih.gov This dynamic process is essential for the exposure of the otherwise buried renin cleavage site. diamond.ac.ukfrontiersin.org Upon binding to renin, the N-terminal tail of AGT is displaced from its sequestered position, moving by as much as 10-20 Å. diamond.ac.ukfrontiersin.orgresearchgate.net This movement extends the N-terminal tail, allowing the Leu10-Val11 scissile bond to dock into the active site of renin. nih.govresearchgate.net

This significant conformational shift is described as a "tail-into-mouth" allosteric mechanism. frontiersin.orgnih.govresearchgate.net The N-terminus of AGT inserts into a pocket on the AGT molecule itself, a site that is equivalent to a hormone-binding site in other serpins. frontiersin.orgnih.govresearchgate.net This insertion is accompanied by the unwinding of helix H of AGT, which then forms crucial interactions with renin, stabilizing the complex. frontiersin.orgnih.govresearchgate.net These concerted movements in both the N-terminal tail and the main body of AGT are critical for modulating the release of angiotensin I. nih.govnih.gov The total buried surface area in the AGT-renin interface is extensive, over 2100 Ų, with about half of this area accounted for by the interactions between the N-terminal peptide and the renin active site. nih.gov

Role of Specific Amino Acid Residues in Renin-Angiotensinogen Binding Affinity and Catalytic Efficiency

The specificity and efficiency of the renin-angiotensinogen interaction are determined by specific amino acid residues both within and outside the active site cleft. nih.govresearchgate.net Mutagenesis and kinetic analyses have confirmed that interactions beyond the immediate cleavage site are crucial for renin-mediated production of Ang I. nih.govnih.gov

The interaction involves a complex interplay of hydrophobic interactions and hydrogen bonds. nih.gov Upon complex formation, new interactions are formed between AGT and renin residues, such as Leu117, Leu121, Leu252, and Phe253 of renin. researchgate.net

Influence of Conserved Disulfide Bonds (e.g., Cys18-Cys138) on Angiotensinogen Conformation and Renin Cleavage

A conserved disulfide bond between Cys18 in the N-terminal tail and Cys138 in the main body of human angiotensinogen plays a critical role in the conformational dynamics of AGT and its interaction with renin. frontiersin.orgnih.govnih.gov This disulfide bridge acts as a labile link, restraining the N-terminal tail. diamond.ac.ukfrontiersin.org

The redox state of this disulfide bond has been shown to modulate the rate of angiotensin release. frontiersin.orgrenalfellow.org The oxidized form of AGT, where the Cys18-Cys138 disulfide bond is intact, is a better substrate for renin cleavage than the reduced form. nih.govrenalfellow.org This is because the disulfide bond is critically linked to the concerted movements required for renin binding, including the displacement of the CD loop of AGT which would otherwise sterically hinder the interaction. diamond.ac.ukfrontiersin.orgnih.gov The oxidation state of this bond can therefore act as a "redox switch," influencing blood pressure regulation. researchgate.netrcsb.org However, some in vivo studies in mice have suggested that the absence of this disulfide bond does not have a discernible effect on Ang II-mediated functions, indicating potential species-specific differences or compensatory mechanisms. ahajournals.org

Impact of Glycosylation on Angiotensinogen-Renin Interaction Kinetics

Human angiotensinogen is a glycoprotein, and the extent of its glycosylation can influence its interaction with renin. nih.govwikipedia.org One of the key glycosylation sites is at asparagine 14 (Asn14), which is located close to the renin cleavage site. frontiersin.orgnih.gov

Studies have shown that glycosylation of human AGT is not essential for its secretion but does affect the kinetics of the renin-angiotensinogen interaction. nih.govresearchgate.net Specifically, unglycosylated AGT is a better substrate for renin, exhibiting a faster processing rate compared to its glycosylated counterpart. nih.govresearchgate.net The presence of a carbohydrate at Asn14 appears to play a key role in modulating renin activity. nih.gov For example, a mutant ovine angiotensinogen with an engineered N-glycosylation site at Asn14 showed a threefold increase in the Michaelis constant (Km), indicating a lower binding affinity for human renin, although the maximum reaction velocity (Vmax) was not affected. nih.gov This suggests that the glycan at Asn14 can influence the binding affinity between AGT and renin, thereby affecting the efficiency of Ang I release. frontiersin.org

Enzymatic Proteolytic Processing Pathways of Angiotensinogen 1 13 Precursors

Renin-Mediated Hydrolysis: The Initial and Rate-Limiting Step in Angiotensin I (1-10) Formation from Angiotensinogen (B3276523)

The canonical pathway for angiotensin peptide generation begins with the highly specific enzymatic action of renin on its sole substrate, angiotensinogen. semanticscholar.orgoup.com Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, cleaves the peptide bond between Leucine (B10760876) (Leu¹⁰) and Valine (Val¹¹) at the N-terminus of human angiotensinogen. nih.gov This cleavage releases the decapeptide Angiotensin I (Ang I), a biologically inert precursor. semanticscholar.org

The renin-angiotensinogen interaction is the rate-limiting step of the entire Renin-Angiotensin System (RAS), making it a critical control point for the production of all subsequent angiotensin peptides. semanticscholar.orgoup.comnih.govfudutsinma.edu.ngresearchgate.net The high specificity of renin for angiotensinogen ensures that this initial step is tightly regulated. oup.com Factors influencing renin secretion, such as blood pressure changes, sodium delivery to the distal tubule, and sympathetic nervous system activity, are therefore the principal determinants of systemic RAS activity. semanticscholar.org The pivotal role of this enzymatic step has made renin a logical and primary target for therapeutic intervention in conditions like hypertension. semanticscholar.orgoup.com

Angiotensin-Converting Enzyme (ACE) Pathways Downstream of Angiotensin I (1-10)

Following its formation, Angiotensin I (Ang I) serves as a substrate for Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. antibodies-online.compharmgkb.org ACE is predominantly found on the surface of vascular endothelial cells, with particularly high concentrations in the pulmonary circulation. consensus.app The primary and most well-characterized function of ACE is to convert the inactive Ang I into the potent, biologically active octapeptide, Angiotensin II (Ang II). antibodies-online.compharmgkb.orgconsensus.appcvpharmacology.com

Alternative and Non-Renin-Dependent Pathways for Angiotensin Peptide Generation from Angiotensinogen and its Fragments

While the renin-ACE axis represents the classical pathway, it is now evident that the generation of angiotensin peptides is far more complex, involving numerous alternative enzymes and substrates. These non-canonical pathways are particularly significant in local tissue environments, such as the heart and kidneys, and can operate independently of renin or ACE, a phenomenon highlighted by the incomplete suppression of Ang II in patients treated with ACE inhibitors. researchgate.netresearchgate.net

Chymase, a serine protease found primarily in the secretory granules of mast cells, represents a major alternative pathway for Angiotensin II (Ang II) production, particularly in the human heart. researchgate.netnih.govmdpi.com Unlike ACE, chymase can efficiently convert Angiotensin I (Ang I) to Ang II by cleaving the Phe⁸-His⁹ bond. mdpi.comnih.gov

Furthermore, research has uncovered the existence of a larger precursor, Angiotensin-(1-12), which can be cleaved from angiotensinogen by a non-renin-dependent mechanism. nih.govplos.org This dodecapeptide serves as a substrate for chymase, which can directly convert Ang-(1-12) into Ang II. researchgate.netnih.govplos.orgnih.govplos.org Studies on human atrial tissue have demonstrated that chymase is the predominant enzyme responsible for generating Ang II from Ang-(1-12), with a much higher efficiency than ACE in this tissue. plos.orgnih.govplos.org This chymase-dependent pathway provides a mechanism for sustained local Ang II production in tissues, even during therapeutic blockade of the classical RAS with ACE inhibitors. researchgate.netplos.org

A diverse array of other proteases contributes to the complex web of angiotensin metabolism, acting on angiotensinogen and its various fragments.

Cathepsins : These lysosomal proteases can participate in angiotensin generation. Cathepsin D, an aspartyl protease, can cleave angiotensinogen to form Angiotensin I (Ang I), providing a renin-independent route for Ang I production. mdpi.comoatext.comphysiology.org Cathepsin G, a serine protease, can also form Ang I from angiotensinogen and, additionally, can convert Ang I to Angiotensin II (Ang II). pharmgkb.orgmdpi.com Cathepsin A has been shown to cleave Ang I to generate Angiotensin-(1-9) in human heart tissue. researchgate.net

Kallikrein : Tissue kallikrein has been reported to be capable of cleaving angiotensinogen to directly produce Angiotensin II. mdpi.com Plasma kallikrein can also influence the RAS by converting the inactive precursor prorenin into active renin. jci.org

Elastase-2 : This chymotrypsin-like serine protease can generate Angiotensin II directly from Angiotensin I. researchgate.netnih.govscielo.br It represents another ACE-independent pathway for Ang II formation and has been identified in vascular tissues. scielo.brphysiology.org

Neprilysin (NEP) : Also known as neutral endopeptidase, NEP is a cell-surface metallopeptidase that can process Angiotensin I directly to Angiotensin-(1-7), a peptide with generally opposing actions to Angiotensin II. imrpress.comfrontiersin.org This pathway becomes more prominent during ACE inhibition, which shunts Ang I metabolism towards NEP-mediated Ang-(1-7) formation. nih.gov

Thimet Oligopeptidase (TOP) : TOP is a metalloendopeptidase that can be found in cytosolic, membrane-associated, and extracellular forms. mdpi.com It is recognized as a key enzyme in the direct conversion of Angiotensin I to Angiotensin-(1-7), bypassing the formation of Angiotensin II. nih.govmdpi.comahajournals.org This action has been identified in various tissues, including the kidney, brain, and vascular smooth muscle cells. frontiersin.orgphysiology.org

Prolyl Carboxypeptidase (PRCP) : This serine protease, also known as angiotensinase C, is a key enzyme in the "alternative" or "protective" arm of the RAS. researchgate.netmdpi.com It specifically cleaves the C-terminal phenylalanine from Angiotensin II to generate the vasodilator peptide Angiotensin-(1-7). researchgate.netmdpi.comahajournals.orgphysiology.org This action not only inactivates the pro-hypertensive Ang II but also produces the beneficial Ang-(1-7), thereby shifting the balance of the RAS. researchgate.netmdpi.com

Angiotensin-Converting Enzyme 2 (ACE2) is a monocarboxypeptidase that acts as a critical counter-regulatory enzyme to ACE within the RAS. wikipedia.orgahajournals.org Unlike ACE, ACE2 is not inhibited by classical ACE inhibitors. ahajournals.org Its primary role is to metabolize angiotensin peptides, thereby dampening the effects of the classical pressor axis.

ACE2 has a much higher catalytic efficiency for Angiotensin II (Ang II) than for Angiotensin I (Ang I). nih.gov It cleaves a single C-terminal amino acid (phenylalanine) from Ang II to form Angiotensin-(1-7), a peptide with vasodilatory, anti-proliferative, and anti-inflammatory properties. imrpress.comwikipedia.orgnih.gov By degrading Ang II and simultaneously producing Ang-(1-7), ACE2 plays a crucial role in protecting tissues from the detrimental effects of excessive Ang II stimulation. ahajournals.org ACE2 can also cleave Ang I to produce the nonapeptide Angiotensin-(1-9), which can then be converted to Ang-(1-7) by ACE or other enzymes. imrpress.comahajournals.org

Intracellular Angiotensinogen and Angiotensin Peptide Processing Mechanisms

The Renin-Angiotensin System is not confined to the circulation and extracellular space; a functional intracellular RAS (iRAS) exists within various cell types, including those of the heart, kidney, and brain. nih.govnih.govphysiology.orgfrontiersin.org This system allows for the local, intracellular generation of angiotensin peptides, which can then act on intracellular receptors in an intracrine fashion.

Evidence shows that cells can either synthesize angiotensinogen de novo or internalize it from the extracellular environment. frontiersin.orgnih.govfrontiersin.org Within the cell, angiotensinogen and its fragments can be processed by a variety of intracellularly located enzymes. For instance, studies have identified renin, ACE, chymase, and ACE2 within cellular compartments, including the nucleus and mitochondria. frontiersin.orgnih.govphysiology.org

In renal epithelial cells and cardiac myocytes, there is evidence for the intracellular processing of Angiotensin I (Ang I) to both Angiotensin II (Ang II) and Angiotensin-(1-7). frontiersin.orgnih.gov The endopeptidase Thimet Oligopeptidase (TOP) has been identified as a key enzyme for the direct nuclear conversion of Ang I to Ang-(1-7). frontiersin.orgnih.gov Furthermore, purified mitochondria have been shown to contain angiotensinogen, active renin, and the necessary enzymes like neprilysin and TOP to generate Ang-(1-7) from Ang I, suggesting the existence of a distinct intramitochondrial RAS. physiology.org The presence of these intracellular processing pathways suggests a highly compartmentalized and complex regulation of angiotensin signaling, allowing for specific cellular functions independent of the systemic RAS. nih.gov

Data Tables

Table 1: Key Enzymatic Conversions in Angiotensinogen Processing

SubstrateEnzymeProduct(s)Pathway Role
AngiotensinogenReninAngiotensin IClassical: Rate-limiting step semanticscholar.orgnih.gov
AngiotensinogenCathepsin DAngiotensin IAlternative mdpi.comoatext.com
AngiotensinogenCathepsin G, Tonin, KallikreinAngiotensin IIAlternative: Direct formation mdpi.com
Angiotensin IAngiotensin-Converting Enzyme (ACE)Angiotensin IIClassical: Primary Ang II formation antibodies-online.comconsensus.app
Angiotensin IChymaseAngiotensin IIAlternative: Tissue-based Ang II formation researchgate.netmdpi.com
Angiotensin ICathepsin GAngiotensin IIAlternative pharmgkb.orgmdpi.com
Angiotensin IElastase-2Angiotensin IIAlternative nih.govscielo.br
Angiotensin INeprilysin (NEP)Angiotensin-(1-7)Alternative/Protective imrpress.comfrontiersin.org
Angiotensin IThimet Oligopeptidase (TOP)Angiotensin-(1-7)Alternative/Protective nih.govahajournals.org
Angiotensin IAngiotensin-Converting Enzyme 2 (ACE2)Angiotensin-(1-9)Alternative/Protective imrpress.comahajournals.org
Angiotensin-(1-12)ChymaseAngiotensin IIAlternative: Non-renin substrate nih.govnih.gov
Angiotensin IIAngiotensin-Converting Enzyme 2 (ACE2)Angiotensin-(1-7)Counter-regulatory/Protective wikipedia.orgnih.gov
Angiotensin IIProlyl Carboxypeptidase (PRCP)Angiotensin-(1-7)Counter-regulatory/Protective researchgate.netmdpi.com

Regulation of Angiotensinogen 1 13 Precursor Expression and Production

Transcriptional Control of Angiotensinogen (B3276523) Gene Expression in the Liver and Other Tissues

The rate of AGT transcription is modulated by the interplay of several hormonally-inducible transcription factors that bind to specific regulatory elements within the gene's promoter and enhancer regions. nih.govnih.gov This intricate control allows the body to adjust angiotensinogen production in response to diverse physiological stimuli. ahajournals.orgnih.gov

Glucocorticoids: Hormones from the adrenal cortex, specifically glucocorticoids, are potent stimulators of angiotensinogen synthesis. ahajournals.orgnih.govnih.gov The regulatory mechanism involves the glucocorticoid receptor, which, upon binding to the hormone, translocates from the cytoplasm into the nucleus. ahajournals.org Inside the nucleus, the activated receptor binds to two specific DNA sequences known as glucocorticoid response elements (GREs) located in the angiotensinogen gene promoter, thereby stimulating its transcription. ahajournals.org This stimulation has been observed not only in liver cells, the primary source of angiotensinogen, but also in adipose cells, where glucocorticoids are a key regulator of AGT expression. ahajournals.org In contrast, angiotensin II has been shown to increase angiotensinogen mRNA levels in hepatocytes not by increasing transcription, but by stabilizing the mRNA molecule itself. ahajournals.org

Angiotensin II Positive Feedback: The renin-angiotensin system features a unique positive feedback loop where its end-product, angiotensin II, stimulates the synthesis of its own precursor, angiotensinogen. ahajournals.orgnih.gov This mechanism is crucial for ensuring a sustained supply of angiotensinogen to respond to prolonged hypotensive challenges. ahajournals.org The transcriptional component of this feedback is mediated, at least in part, through the transcription factor Nuclear Factor-κB (NF-κB). ahajournals.orgnih.gov Angiotensin II activates NF-κB, which then enhances the transcription of the AGT gene. ahajournals.orgoup.com This positive feedback on angiotensinogen production occurs paradoxically while angiotensin II exerts negative feedback on renin secretion from the kidneys.

Angiotensinogen is classified as an acute-phase reactant protein, meaning its production by the liver increases significantly in response to tissue injury and inflammation. nih.govnih.gov This induction is mediated by pro-inflammatory cytokines, which are signaling molecules released primarily by macrophages during an inflammatory response. ahajournals.orgnih.gov

Key cytokines that upregulate angiotensinogen gene expression include Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). ahajournals.orgnih.govnih.govnih.gov These cytokines bind to specific receptors on hepatocytes, triggering intracellular signaling cascades that converge on a regulatory region of the AGT promoter known as the acute-phase response element (APRE). ahajournals.orgnih.govnih.gov

The binding of transcription factors to the APRE is a critical step in this process. Two major families of transcription factors are involved:

Nuclear Factor-κB (NF-κB): In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. ahajournals.orgnih.gov Upon stimulation by cytokines like TNF-α and IL-1, IκB is degraded, allowing NF-κB to move into the nucleus, bind to the APRE, and potently activate AGT gene transcription. ahajournals.orgnih.govembopress.org

CCAAT/enhancer-binding protein (C/EBP): This family of nuclear transcription factors also binds to the APRE. ahajournals.orgnih.gov Different C/EBP members are involved; during the acute-phase response, levels of C/EBPα tend to fall, while levels of NF-IL6 (also known as C/EBPβ) increase. ahajournals.orgnih.gov NF-κB and C/EBP proteins can bind to the APRE in a mutually exclusive manner, suggesting a competitive mechanism where the more potent transactivator, NF-κB, displaces the weaker C/EBP-like proteins to drive transcription during inflammation. ahajournals.orgembopress.org

Interleukin-6, a major inflammatory cytokine, enhances angiotensinogen expression through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. physiology.orgtandfonline.complos.orgresearchgate.net Specifically, IL-6 activates the JAK/STAT3 and JAK/p38/NF-κB signaling pathways to drive AGT transcription. plos.orgresearchgate.net

Table 1: Inflammatory Regulation of Angiotensinogen Gene Expression
Inducing CytokineSignaling PathwayKey Transcription FactorsPromoter Element
Interleukin-1 (IL-1)NF-κB PathwayNF-κB (p65/p50) ahajournals.org, C/EBP ahajournals.orgnih.govAcute-Phase Response Element (APRE) ahajournals.orgnih.gov
Tumor Necrosis Factor-α (TNF-α)NF-κB PathwayNF-κB ahajournals.orgnih.gov, C/EBP ahajournals.orgnih.govAcute-Phase Response Element (APRE) ahajournals.orgnih.gov
Interleukin-6 (IL-6)JAK/STAT Pathway physiology.orgtandfonline.complos.org, p38/NF-κB Pathway plos.orgSTAT3 physiology.orgplos.orgresearchgate.net, NF-κB plos.orgresearchgate.netSTAT3 & NF-κB Binding Sites plos.orgresearchgate.net

Post-Translational Modifications Affecting Angiotensinogen Production and Activity

Following synthesis via transcription and translation, proteins undergo post-translational modifications (PTMs), which are covalent changes that can alter their structure, stability, localization, and function. ahajournals.orgmdpi.com Angiotensinogen is a glycoprotein, indicating that N-linked glycosylation is a fundamental PTM for this protein. nih.govembopress.org This modification process, where carbohydrate chains are attached to the protein, is crucial for its proper folding and secretion into the bloodstream. While other PTMs like phosphorylation and ubiquitination are common regulatory mechanisms for many proteins in the renin-angiotensin system, specific details regarding their role in modifying the angiotensinogen precursor itself are less characterized. ahajournals.orgmdpi.comnih.gov One study noted that beta-decarboxylation of an aspartate residue can occur in the downstream Angiotensin II peptide, but this is a modification of the final product, not the precursor. abcam.com The primary post-translational event for angiotensinogen remains its proteolytic cleavage by renin to generate Angiotensin I, which is the first step in the enzymatic cascade. nih.gov

Genetic Factors Influencing Angiotensinogen Levels and Activity

Genetic variations within the angiotensinogen gene (AGT) have been linked to differences in plasma angiotensinogen concentrations and susceptibility to essential hypertension. nih.govnih.gov These variations, known as single nucleotide polymorphisms (SNPs), can alter the gene's expression or the resulting protein's function. nih.gov

Several key polymorphisms in the AGT gene have been extensively studied:

Promoter Variants: SNPs in the 5' upstream region of the gene can directly affect the rate of its transcription. ahajournals.org The G-6A polymorphism, located just six base pairs upstream from the transcription start site, is believed to alter the basal transcription rate of the AGT gene. ahajournals.orgmdpi.com The A allele is associated with higher promoter activity. ahajournals.org Another variant, A-20C, has also been correlated with plasma angiotensinogen concentrations. ahajournals.org

Coding Variants (Exon 2): Two missense mutations in exon 2 are strongly associated with hypertension and circulating angiotensinogen levels. nih.govelpub.ru

M235T (rs699): This common polymorphism results in the substitution of the amino acid methionine with threonine at position 235 of the protein. nih.govelpub.ru The T235 variant is associated with higher plasma angiotensinogen levels and is considered a risk factor for hypertension. nih.govnih.gov

T174M (rs4762): This variant involves the substitution of threonine with methionine at position 174. nih.gov It is also linked to variations in angiotensinogen levels. nih.gov

It is important to note that some of these variants, such as G-6A and M235T, are often inherited together in what is known as linkage disequilibrium. ahajournals.orgmdpi.com This means that the association observed for one variant (e.g., M235T) could be due to the functional effect of the other linked variant (e.g., G-6A) on gene transcription. ahajournals.orgmdpi.com

Table 2: Key Genetic Polymorphisms in the Human Angiotensinogen (AGT) Gene
PolymorphismLocationNucleotide/Amino Acid ChangeReported Functional Impact
G-6APromoter RegionGuanine → AdenineAffects basal transcriptional activity of the AGT gene; A allele linked to higher promoter activity. ahajournals.orgmdpi.com
A-20CPromoter RegionAdenine → CytosineAssociated with variations in plasma angiotensinogen concentrations. ahajournals.org
T174M (rs4762)Exon 2Threonine → Methionine at position 174Associated with altered plasma angiotensinogen levels. nih.gov
M235T (rs699)Exon 2Methionine → Threonine at position 235T235 variant is associated with higher plasma angiotensinogen levels and increased risk of hypertension. nih.govnih.govelpub.ru

Theoretical Frameworks and Unanswered Questions in Angiotensinogen 1 13 Research

Debates on Canonical versus Non-Canonical Angiotensin-Generating Mechanisms

The classical, or canonical, view of the renin-angiotensin system (RAS) involves a sequential enzymatic cascade. It begins with the cleavage of angiotensinogen (B3276523) by renin to form angiotensin I (Ang I). cvphysiology.com Ang I is then converted to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). cvphysiology.com This systemic pathway is crucial for regulating blood pressure and fluid balance. wikipedia.orgahajournals.org

However, a growing body of evidence supports the existence of non-canonical, or alternative, pathways for angiotensin generation. These pathways can operate independently of renin and ACE and play significant roles in local tissue environments. ahajournals.orgresearchgate.netnih.gov For instance, enzymes like cathepsins, tonin, and kallikrein can also cleave angiotensinogen to produce angiotensins. ahajournals.orgnih.govuca.edu.ar Chymase, a serine proteinase, has been identified as a major enzyme in the alternative pathway, particularly in the heart and blood vessels, capable of converting Ang I to Ang II. scielo.brnih.gov

A key area of debate revolves around the dodecapeptide Angiotensin (1-12), which can be generated from angiotensinogen through a non-renin-dependent mechanism and subsequently converted to Ang II, often by chymase. nih.govfrontiersin.org This challenges the traditional understanding by proposing a significant renin-independent route for Ang II production. ahajournals.orgmdpi.com The relative importance of these canonical and non-canonical pathways remains a major topic of research and is influenced by the effectiveness of therapies targeting renin, ACE, and the Ang II receptor. ahajournals.org The existence of these alternative pathways suggests that the RAS is more complex than previously thought, with both systemic and local actions that can be independently regulated. researchgate.netscielo.br

Table 1: Key Enzymes in Canonical and Non-Canonical Angiotensin Generation
EnzymePathwaySubstrateProductPrimary Location/Context
ReninCanonicalAngiotensinogenAngiotensin ICirculating (systemic) RAS cvphysiology.com
Angiotensin-Converting Enzyme (ACE)CanonicalAngiotensin IAngiotensin IILungs, vascular endothelium cvphysiology.com
ChymaseNon-CanonicalAngiotensin I, Angiotensin (1-12)Angiotensin IIHeart, blood vessels, skin scielo.brnih.gov
Cathepsins (e.g., Cathepsin D, G)Non-CanonicalAngiotensinogenAngiotensin I or Angiotensin IILocal tissues nih.govuca.edu.armdpi.com
ToninNon-CanonicalAngiotensinogen, Angiotensin IAngiotensin IISalivary glands, various tissues nih.govscielo.br
KallikreinNon-CanonicalAngiotensinogenAngiotensin ILocal tissues ahajournals.orgnih.gov

Elucidating the Full Spectrum of Angiotensinogen-Derived Peptides and their Functions

Angiotensinogen is the sole precursor for all angiotensin peptides, but research is increasingly revealing a wide array of these peptides beyond the classical Ang II. nih.gov The processing of angiotensinogen and its subsequent fragments leads to a diverse family of peptides with varied and sometimes opposing biological functions. researchgate.net

Beyond Ang I and Ang II, other significant peptides derived from angiotensinogen include:

Angiotensin III (Ang III) and Angiotensin IV (Ang IV) : These are metabolites of Ang II and have their own biological activities, including effects on blood pressure and brain function. wikipedia.orgnih.gov

Angiotensin (1-7) [Ang-(1-7)] : Generated from Ang I or Ang II by enzymes like ACE2, Ang-(1-7) often counteracts the effects of Ang II, promoting vasodilation and having anti-proliferative effects through its interaction with the Mas receptor. ahajournals.orgportlandpress.com

Angiotensin (1-9) [Ang-(1-9)] : Produced from Ang I by ACE2, this peptide can be further converted to Ang-(1-7). Recent studies suggest it has protective cardiovascular effects mediated through the AT2R. portlandpress.comoatext.com

Angiotensin (1-12) : As mentioned, this dodecapeptide is a substrate for the generation of Ang II, independent of renin activity. frontiersin.orgmdpi.com

Alamandine : Formed from the decarboxylation of Ang-(1-7), this peptide acts on the Mas-related G-protein-coupled receptor D (MrgD) and contributes to the protective arm of the RAS. ahajournals.org

The discovery of this expanding family of angiotensinogen-derived peptides highlights the complexity of the RAS. Many of these peptides are generated in specific tissues and may act locally in a paracrine or autocrine fashion. frontiersin.org A significant challenge in the field is to fully characterize the complete spectrum of these peptides, understand their specific formation pathways, identify their receptors, and elucidate their precise physiological and pathophysiological roles. This includes peptides derived from food proteins during digestion, which can have ACE-inhibitory properties. nih.govmdpi.comasm.org

Table 2: Major Angiotensinogen-Derived Peptides and Their Primary Functions
PeptidePrecursorKey Generating Enzyme(s)Primary ReceptorPrimary Function
Angiotensin I (Ang I)AngiotensinogenRenin-Inactive precursor to Ang II cvphysiology.com
Angiotensin II (Ang II)Angiotensin IACE, ChymaseAT1R, AT2RVasoconstriction, aldosterone (B195564) release, cell growth cvphysiology.comwikipedia.org
Angiotensin (1-7)Angiotensin I, Angiotensin IIACE2MasVasodilation, anti-proliferative, counter-regulatory to Ang II ahajournals.orgportlandpress.com
Angiotensin (1-9)Angiotensin IACE2AT2RCardioprotective effects portlandpress.comoatext.com
Angiotensin (1-12)AngiotensinogenUnknown (non-renin)-Precursor for Ang II generation frontiersin.orgmdpi.com
AlamandineAngiotensin (1-7)DecarboxylaseMrgDVasodilation, counter-regulatory to Ang II ahajournals.org
Angiotensin IIIAngiotensin IIAminopeptidase AAT1R, AT2RSimilar to Ang II, stimulates aldosterone wikipedia.org
Angiotensin IVAngiotensin IIIAminopeptidase NAT4R (IRAP)Cognitive function, vasodilation nih.gov

Mechanisms of Redox Regulation in Angiotensinogen Activity and Physiological Impact

Redox signaling, involving reactive oxygen species (ROS), plays a critical role in modulating the activity of the renin-angiotensin system and the physiological effects of its components. Ang II is a well-known activator of NADPH oxidase, a key enzyme responsible for producing ROS in vascular cells. frontiersin.org This leads to increased oxidative stress, which is a major factor in the pathological actions of Ang II, including inflammation, fibrosis, and endothelial dysfunction. oup.com

The regulation of angiotensinogen itself by redox mechanisms is an emerging area of research. The N-terminal tail of angiotensinogen, which is cleaved by renin, is restrained by a disulfide bond. frontiersin.org Changes in the redox state can affect this bond, thereby influencing the conformational changes required for renin to access the cleavage site. frontiersin.org This suggests that the local redox environment could directly modulate the rate of angiotensin peptide generation at the very first step of the cascade.

The interplay between the RAS and redox balance is complex. While Ang II can induce ROS production, ROS can also modulate RAS activity. frontiersin.org For example, ROS can influence the expression of various RAS components and their receptors. Furthermore, antioxidant systems, such as the thioredoxin system, are also modulated by the RAS. frontiersin.org Understanding the precise mechanisms of how redox state regulates angiotensinogen's availability and its cleavage by renin, and how this impacts both physiological and pathological processes, remains a key unanswered question. This includes elucidating how Ang II-induced ROS production leads to specific downstream signaling events and cellular responses. nih.gov

Distinguishing the Relative Contributions of Circulating versus Local Tissue-Specific RAS Components

The renin-angiotensin system is now understood to operate not just as a circulating endocrine system but also as multiple local, tissue-specific systems. nih.govoup.com The circulating RAS, primarily driven by liver-derived angiotensinogen and kidney-derived renin, regulates systemic blood pressure and electrolyte balance. frontiersin.org In contrast, local RASs have been identified in numerous tissues, including the heart, brain, kidneys, and adipose tissue, where they exert paracrine, autocrine, and even intracrine effects. nih.govnih.gov These local systems can synthesize angiotensin peptides independently of the circulating RAS. frontiersin.org

A major challenge is to differentiate the functional roles and relative contributions of the circulating versus the local RAS components. frontiersin.orgresearchgate.net While many tissues express the necessary components for local angiotensin production, including angiotensinogen, it is often difficult to determine whether the locally active peptides are synthesized de novo within the tissue or are taken up from the circulation. researchgate.netoup.com For example, while the kidney contains all the components for a local RAS, studies using liver-specific angiotensinogen knockout mice have shown that the liver is the primary source of renal angiotensinogen under baseline conditions. ahajournals.org

The functional significance of local RAS is highlighted by their diverse roles in tissue-specific processes like cell growth, inflammation, and fibrosis, which are distinct from the systemic effects of the circulating RAS. nih.gov For instance, the brain RAS is largely independent of the circulatory system and is involved in local blood pressure regulation and sympathetic neurotransmission. wikipedia.org Adipose tissue RAS may play a role in the pathophysiology of metabolic syndrome. nih.gov Teasing apart the distinct contributions of circulating and locally generated angiotensins is crucial for understanding disease mechanisms and for developing targeted therapies.

Unraveling the Role of Angiotensinogen-Dependent and Angiotensin-Independent Biological Properties

While angiotensinogen is primarily known as the precursor to angiotensin peptides, evidence is accumulating that the angiotensinogen molecule itself, and its larger non-angiotensin fragment, des(AngI)angiotensinogen, may have biological functions independent of Ang II generation. nih.govahajournals.org This represents a paradigm shift from viewing angiotensinogen as a mere passive substrate. nih.gov

Studies have demonstrated Ang II-independent effects of angiotensinogen and des(AngI)angiotensinogen in several biological processes. These include:

Angiogenesis : Angiotensinogen has been shown to have anti-angiogenic properties in cultured endothelial cells. mdpi.com

Adipose tissue expansion and liver steatosis : The des(AngI)AGT portion of the molecule has been implicated in diet-induced obesity and the accumulation of fat in the liver, independent of Ang II. ahajournals.org

Renal function and blood-brain barrier integrity : Direct biological properties have been attributed to des(AngI)AGT in these areas. nih.gov

The mechanisms underlying these angiotensin-independent effects are still largely unknown. ahajournals.org It is unclear how the full-length angiotensinogen or the des(AngI)angiotensinogen fragment exert these effects, and whether specific receptors are involved. The angiotensinogen protein belongs to the serpin (serine protease inhibitor) superfamily, and it possesses conserved regions outside of the N-terminal angiotensin sequence whose functions have not yet been fully determined. nih.gov Elucidating these angiotensin-independent roles and their molecular pathways is a critical area for future research to fully understand the complete biological significance of angiotensinogen.

Future Directions in Angiotensinogen 1 13 Research

Advanced Structural and Biophysical Studies on Angiotensinogen (B3276523) (1-13) Interactions

A deeper understanding of the three-dimensional structure of Angiotensinogen (1-13) and its interactions with various enzymes and receptors is a critical next step. While significant progress has been made in elucidating the structures of key RAS components like angiotensin-converting enzyme (ACE) and the AT1 receptor, detailed structural information on Angiotensinogen (1-13) itself and its direct binding partners remains relatively scarce.

Future research will likely employ advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography to solve the high-resolution structure of Angiotensinogen (1-13) in complex with enzymes like renin and other processing enzymes. Computational methods, including molecular dynamics simulations and docking studies , will be instrumental in modeling the dynamic interactions of Angiotensinogen (1-13) with its binding partners at an atomic level. These studies can help to precisely map the binding interfaces and understand the conformational changes that occur upon binding, which are crucial for enzymatic cleavage and receptor activation.

Investigating the biophysical properties of these interactions, such as binding affinity and kinetics, using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) , will provide quantitative data to complement the structural findings. A particular area of interest is understanding how the C-terminal residues of angiotensinogen influence species specificity and reaction rates with renin. gulhanemedj.org

Exploration of Novel Angiotensinogen Cleavage Enzymes and Pathways Affecting Angiotensinogen (1-13) Processing

The traditional view of angiotensinogen being cleaved solely by renin to produce Angiotensin I is now considered an oversimplification. A growing body of evidence points to the existence of alternative, renin-independent pathways for angiotensinogen processing. mdpi.comscielo.br Future research will focus on identifying and characterizing these novel enzymes and pathways, which could significantly alter our understanding of local RAS regulation.

Several non-renin proteases have been shown to cleave angiotensinogen, including:

Cathepsins: Cathepsin D and Cathepsin G have been identified as enzymes capable of converting angiotensinogen to Angiotensin I or directly to Angiotensin II. mdpi.comnih.gov Cathepsin L has also been implicated in the processing of other proteins within the cardiovascular system and its role in angiotensinogen cleavage warrants further investigation. uct.ac.zafrontiersin.orgpnas.org

Tonin: This serine protease can directly generate Angiotensin II from angiotensinogen. acta-endo.ro

Tissue Plasminogen Activator (t-PA) and Trypsin: These enzymes have also been shown to cleave angiotensinogen in vitro. mdpi.com

Chymase: Particularly in the human heart, chymase represents a significant alternative pathway for the conversion of Angiotensin I to Angiotensin II and can also directly act on angiotensinogen. acta-endo.ronih.gov

The discovery of Angiotensin-(1-12) as an alternative substrate for Angiotensin II generation further highlights the complexity of these pathways. ahajournals.orgresearchgate.netnih.gov Angiotensin-(1-12) can be cleaved from angiotensinogen by a kallikrein-like enzyme and subsequently converted to Angiotensin II by chymase, bypassing the classical renin-ACE axis. nih.govahajournals.org

Future investigations will aim to elucidate the tissue-specific expression and activity of these novel enzymes, their regulation under various physiological and pathological conditions, and their precise contribution to the local processing of Angiotensinogen (1-13) and its downstream metabolites.

EnzymeSubstrateProduct(s)Potential Significance
Renin AngiotensinogenAngiotensin IClassical pathway of RAS activation.
Cathepsin D/G AngiotensinogenAngiotensin I / Angiotensin IIAlternative, local RAS activation. mdpi.comnih.gov
Tonin AngiotensinogenAngiotensin IIDirect, renin-independent Angiotensin II formation. acta-endo.ro
Chymase Angiotensinogen, Angiotensin I, Angiotensin-(1-12)Angiotensin IIMajor alternative pathway in the human heart. acta-endo.ronih.gov
Kallikrein-like enzyme AngiotensinogenAngiotensin-(1-12)Generation of an alternative precursor for Angiotensin II. ahajournals.org
ACE2 Angiotensin I, Angiotensin IIAngiotensin-(1-9), Angiotensin-(1-7)Counter-regulatory pathway, balancing the effects of Angiotensin II. bioscientifica.com

Investigation of Tissue-Specific Regulatory Mechanisms for Angiotensinogen (1-13) and its Impact

The concept of local or tissue-specific RAS has gained significant traction, suggesting that many tissues can independently synthesize and regulate angiotensin peptides. gulhanemedj.orgfrontiersin.orgahajournals.orgphysiology.org This local production can lead to high tissue concentrations of angiotensins that are independent of circulating levels and have distinct physiological and pathological effects. Future research will delve deeper into the tissue-specific regulatory mechanisms governing the expression and processing of Angiotensinogen (1-13) and its functional consequences.

Studies have already demonstrated that angiotensinogen gene expression is regulated in a tissue-specific manner. For example, in spontaneously hypertensive rats (SHR), cardiac and adipose tissue angiotensinogen mRNA levels are increased, which may contribute to the development of hypertension and cardiac hypertrophy. ahajournals.orgahajournals.org Conversely, renal angiotensinogen expression can be regulated differently in response to stimuli like sodium balance. ahajournals.org The local RAS in the brain, heart, kidneys, and adipose tissue are all areas of active investigation. nih.govahajournals.orgmdpi.com

Future studies will need to unravel the intricate signaling pathways and transcription factors that control angiotensinogen expression in different cell types within these tissues (e.g., cardiomyocytes, fibroblasts, podocytes, adipocytes). ahajournals.orgphysiology.orgspandidos-publications.com Understanding how local factors such as inflammation, mechanical stretch, and metabolic changes influence the processing of Angiotensinogen (1-13) by local enzymes will be crucial. This knowledge will be vital for understanding the role of tissue-specific RAS in diseases like heart failure, chronic kidney disease, and obesity-related hypertension.

Development of Targeted Molecular Probes for Angiotensinogen (1-13) and its Metabolites

To better understand the dynamics of Angiotensinogen (1-13) and its metabolites in both research and clinical settings, the development of highly specific and sensitive molecular probes is essential. These tools will enable precise quantification and visualization of these peptides in complex biological samples.

A promising area of development is in the field of nucleic acid-based therapies that can act as molecular probes and therapeutic agents. Small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) are being designed to specifically target angiotensinogen mRNA, thereby reducing its expression. nih.govahajournals.org

Zilebesiran , an investigational siRNA therapeutic, targets hepatic angiotensinogen mRNA and has shown promise in reducing blood pressure in clinical trials. ahajournals.orgsanegenebio.com

GalNAc-conjugated ASOs are another approach to specifically target liver-derived angiotensinogen. ahajournals.org

These molecules not only have therapeutic potential but also serve as powerful research tools to probe the consequences of reducing angiotensinogen levels in a controlled manner.

Furthermore, the development of novel biosensors will be critical for real-time monitoring of Angiotensinogen (1-13) and its downstream peptides. These could include:

Electrochemical biosensors: These devices can be functionalized with specific recognition elements, such as antibodies or peptide mimics, to detect angiotensin peptides with high sensitivity. researchgate.netmdpi.comencyclopedia.pub

Plasmonic nanosensors: Utilizing gold nanoparticles, these sensors can provide rapid, and in some cases, naked-eye detection of angiotensin-related enzyme activity. researchgate.net

Fluorescent probes: The use of imaging-based techniques with fluorescent probes like sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) allows for the measurement of the physiological effects of angiotensin peptides at a cellular level. ahajournals.org

Future advancements in this area will likely focus on improving the specificity, sensitivity, and in vivo applicability of these molecular probes, paving the way for their use in diagnostics and personalized medicine.

Translating Animal Model Insights into Human Research Paradigms for Angiotensinogen-Mediated Pathophysiology

Animal models have been instrumental in advancing our understanding of the RAS and its role in diseases like hypertension. frontiersin.org However, a significant challenge remains in translating these findings to human pathophysiology and clinical practice. uu.nlosf.ionih.govnih.govresearchgate.net Future research must focus on bridging this translational gap.

One of the key issues is the species-specific differences in the RAS. For instance, the enzymatic pathways for angiotensin processing can differ between rodents and humans, with chymase playing a more prominent role in the human heart. researchgate.net This highlights the need for careful selection and validation of animal models to ensure they accurately recapitulate human disease mechanisms. The development and use of humanized animal models , such as mice expressing human angiotensinogen, are important steps in this direction. ahajournals.org

The ultimate goal is to translate promising preclinical findings into effective human therapies. The progression of angiotensinogen-targeting drugs like zilebesiran from preclinical studies to human clinical trials is a prime example of this translational pathway. ahajournals.orgsanegenebio.com These trials are crucial for evaluating the efficacy and safety of novel therapeutic strategies developed based on our understanding of angiotensinogen-mediated pathophysiology.

Future efforts should also focus on:

Improving the methodological rigor and reporting of animal studies to enhance reproducibility. uu.nlnih.gov

Conducting more comparative studies across different animal models and between animal models and human tissues.

Utilizing human tissue samples and advanced in vitro models, such as organ-on-a-chip technology, to complement animal studies.

Identifying and validating biomarkers in animal models that can be used to stratify patients and predict therapeutic responses in human clinical trials. nih.govclinicaltrials.gov

By addressing these challenges, researchers can more effectively leverage the insights gained from animal models to develop novel and effective treatments for human diseases driven by dysregulation of the renin-angiotensin system.

Q & A

(Basic) What is the physiological role of Angiotensinogen (1-13) (human) in the renin-angiotensin-aldosterone system (RAAS)?

Angiotensinogen (1-13) (human) is a proteolytic fragment of angiotensinogen, the precursor to angiotensin I and II. It is cleaved by renin to generate angiotensin I, which is further processed by angiotensin-converting enzyme (ACE) into angiotensin II, a potent vasoconstrictor. This peptide fragment is critical for studying the enzymatic kinetics of renin and the regulation of blood pressure. Researchers should use enzyme-linked immunosorbent assays (ELISA) to quantify angiotensinogen fragments in plasma and employ in vitro cleavage assays with purified renin to validate its role .

(Basic) How should Angiotensinogen (1-13) (human) stock solutions be prepared for in vitro studies?

For in vitro experiments, dissolve Angiotensinogen (1-13) (human) in DMSO to create a 10 mM stock solution. Ensure clarity by vortexing and centrifuging at 12,000 rpm for 5 minutes. Dilute further in phosphate-buffered saline (PBS) to working concentrations (e.g., 1–100 μM). Always confirm solubility using dynamic light scattering (DLS) or spectrophotometry to avoid aggregation. Storage at -20°C in single-use aliquots prevents freeze-thaw degradation .

(Advanced) What experimental designs are optimal for studying the transcriptional regulation of the angiotensinogen gene in hypertension models?

To investigate transcriptional regulation, use luciferase reporter assays with promoter constructs containing the human angiotensinogen gene’s proximal promoter region (e.g., -1 to -1000 bp). Include variants such as the -6A→G polymorphism (rs5050), which alters basal transcription rates. Co-transfect with nuclear protein extracts from hepatic or renal cells to assess transcription factor binding via electrophoretic mobility shift assays (EMSA). Normalize data to Renilla luciferase and validate with chromatin immunoprecipitation (ChIP) for histone modifications .

(Advanced) How can researchers resolve contradictions in data linking angiotensinogen polymorphisms to hypertension risk?

Conflicting associations between angiotensinogen variants (e.g., rs5050) and hypertension may arise from population stratification, epigenetics, or gene-environment interactions. Address this by:

  • Stratifying cohorts by ancestry and environmental factors (e.g., sodium intake).
  • Performing meta-analyses with fixed- and random-effects models to quantify heterogeneity.
  • Using Mendelian randomization to assess causality.
  • Validating findings in transgenic animal models (e.g., humanized angiotensinogen promoters in mice) .

(Advanced) What methodologies are recommended for analyzing Angiotensinogen (1-13) (human) interactions with renin in dynamic systems?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon, koff) between Angiotensinogen (1-13) (human) and renin. For real-time monitoring, use fluorescence resonance energy transfer (FRET) probes tagged at cleavage sites. Complement with molecular dynamics simulations to predict conformational changes during binding. Ensure substrate specificity by comparing cleavage rates with mutated peptides (e.g., alanine scanning) .

(Basic) What are the key physicochemical properties of Angiotensinogen (1-13) (human) relevant to experimental handling?

Key properties include:

  • Molecular Formula : C₇₉H₁₁₆N₂₂O₁₇
  • Molecular Weight : 1645.9 g/mol
  • Solubility : ≥ 10 mg/mL in DMSO; limited solubility in aqueous buffers (use < 1% DMSO for cell-based assays).
  • Storage : Lyophilized powder stable at -20°C for 2 years; reconstituted solutions stable for 3 months at -20°C.
    These parameters are critical for dose-response studies and avoiding solvent toxicity .

(Advanced) How does Angiotensinogen (1-13) (human) contribute to pathophysiological mechanisms beyond hypertension?

Beyond blood pressure regulation, angiotensinogen fragments are implicated in cancer metastasis (e.g., via angiotensin II-mediated extracellular matrix remodeling) and renal fibrosis. Researchers should use cancer cell invasion assays (e.g., Matrigel transwell) and collagen deposition assays in fibroblast cultures. Combine with angiotensin receptor blockers (ARBs) or ACE inhibitors to dissect pathway-specific effects .

(Basic) What controls are essential when measuring Angiotensinogen (1-13) (human) levels in clinical samples?

Include:

  • Negative controls : Plasma samples pre-treated with renin inhibitors (e.g., aliskiren).
  • Matrix-matched standards : Spike-and-recovery experiments in human plasma to account for interference.
  • Inter-assay variability : Use pooled plasma aliquots across plates.
  • Cross-reactivity checks : Test against structurally similar peptides (e.g., Angiotensinogen (1-14)) using competitive ELISA .

(Advanced) How can omics approaches elucidate the systemic effects of Angiotensinogen (1-13) (human) signaling?

Integrate transcriptomics (RNA-seq of renal or hepatic tissues) and proteomics (LC-MS/MS of plasma) to identify downstream targets. Use pathway enrichment tools (e.g., DAVID, Metascape) to map RAAS-related networks. Validate findings with siRNA knockdown in cell lines and correlate with clinical phenotypes (e.g., blood pressure, albuminuria) .

(Advanced) What statistical frameworks are robust for analyzing dose-dependent effects of Angiotensinogen (1-13) (human) in preclinical models?

Apply nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values. For longitudinal data (e.g., blood pressure measurements), use mixed-effects models to account for inter-individual variability. Adjust for multiple comparisons with Benjamini-Hochberg correction. Power analysis should determine cohort sizes (α=0.05, β=0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.